molecular formula C14H10O B1294217 2-methyl-9H-fluoren-9-one CAS No. 2840-51-9

2-methyl-9H-fluoren-9-one

Cat. No.: B1294217
CAS No.: 2840-51-9
M. Wt: 194.23 g/mol
InChI Key: KXXOMIPLRDTZCC-UHFFFAOYSA-N
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Description

2-Methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, where a methyl group is attached to the second carbon of the fluorenone structure. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Safety and Hazards

The safety information for 2-methyl-9H-fluoren-9-one indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-9H-fluoren-9-one can be synthesized through several methods. One common method involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts in a toluene solvent under a carbon monoxide atmosphere . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the aerobic oxidation of fluorene. This process uses oxygen as the oxidizing agent to convert fluorene into fluorenone derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex fluorenone derivatives.

    Reduction: It can be reduced to form fluorenol derivatives.

    Substitution: It can undergo substitution reactions where the methyl group or other positions on the aromatic ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorenone and fluorenol derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

2-Methyl-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions and participate in the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound of 2-methyl-9H-fluoren-9-one, with similar aromatic properties but without the methyl group.

    Fluorenol: The reduced form of fluorenone, with a hydroxyl group instead of a carbonyl group.

    2-Methylfluorene: A similar compound with a methyl group attached to the fluorenone structure but without the carbonyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position enhances its reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .

Properties

IUPAC Name

2-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOMIPLRDTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951072
Record name 2-Methyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-51-9, 77468-39-4
Record name 9H-Fluoren-9-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoren-9-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUOREN-9-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for 2-methyl-9H-fluoren-9-one described in the research?

A1: The research details a three-step synthesis of this compound []. Initially, p-toluidine reacts with benzoyl chloride to produce N-(p-tolyl)benzamide. This compound then undergoes Friedel-Crafts acylation followed by deamidation to yield 2-amino-5-methylbenzophenone. Finally, a Pschorr cyclization reaction leads to the formation of this compound. The overall yield for this synthetic route is reported as 64%.

Q2: How was the structure of the synthesized this compound confirmed in the study?

A2: The researchers confirmed the structure of the synthesized this compound using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and HR-ESI-MS (high-resolution electrospray ionization mass spectrometry) []. These techniques provide detailed information about the compound's molecular structure and mass, confirming its successful synthesis.

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